N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMWPQAGNMFISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide
Established Synthetic Pathways for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
The most direct and established synthesis of this compound involves the coupling of two primary precursors: 5-methyl-1,2-oxazol-3-amine and 3-phenylbutanoic acid. This approach relies on standard amide bond formation techniques.
Key Precursors and Reaction Conditions
Precursor Synthesis:
5-Methyl-1,2-oxazol-3-amine: This key heterocyclic amine can be synthesized through a multi-step process starting from readily available materials like ethyl acetate (B1210297) and acetonitrile. google.com A common method involves the base-mediated condensation of these starting materials to form acetyl acetonitrile. google.com This intermediate can then be reacted with hydroxylamine (B1172632) under alkaline conditions to facilitate a ring-closure reaction, yielding the desired 3-amino-5-methylisoxazole (B124983). google.com The CAS number for this precursor is 1072-67-9. ambeed.com
3-Phenylbutanoic acid: This chiral carboxylic acid, with CAS number 4593-90-2, is a known metabolite and can be prepared through various organic synthesis routes. chemsynthesis.comsigmaaldrich.comnih.gov Synthetic references point to methods published in Tetrahedron Letters. chemsynthesis.com
Amide Coupling Reactions:
The formation of the amide bond between 5-methyl-1,2-oxazol-3-amine and 3-phenylbutanoic acid is typically achieved by activating the carboxylic acid group. Two prevalent methods are the acid chloride method and the use of coupling agents.
Acid Chloride Method: 3-phenylbutanoic acid is first converted to its more reactive acyl chloride derivative, 3-phenylbutanoyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is then reacted with 5-methyl-1,2-oxazol-3-amine. This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the HCl byproduct. fishersci.ityoutube.com
Coupling Agent Method: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used to facilitate the direct coupling of carboxylic acids and amines. creative-proteomics.comnih.gov The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) and may include an additive such as N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions, or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). creative-proteomics.comnih.gov
Table 1: Common Reagents and Conditions for Amide Bond Formation
| Method | Activating Reagent | Additive/Base | Solvent | Key Features |
|---|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine or Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | High reactivity; requires prior conversion of the acid. fishersci.it |
| Coupling Agent | EDC or DCC | NHS or DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) | One-pot procedure; generates urea (B33335) byproducts. nih.gov |
Mechanistic Aspects of this compound Synthesis
The mechanisms of the primary amide formation routes differ based on the activation method.
Mechanism via Acid Chloride: The synthesis proceeds through a nucleophilic acyl substitution. The amine's nitrogen atom, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. youtube.comyoutube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation of the nitrogen by a base yields the neutral amide product. youtube.comyoutube.com
Mechanism via Carbodiimide (B86325) (EDC): The reaction begins with the activation of the carboxylic acid (3-phenylbutanoic acid) by the carbodiimide (EDC). The carboxyl group attacks the protonated carbodiimide to form a highly reactive O-acylisourea intermediate. semanticscholar.orgnih.govwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine (5-methyl-1,2-oxazol-3-amine). creative-proteomics.comnih.gov The amine attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate which then collapses to the final amide product and releases a soluble urea derivative as a byproduct. semanticscholar.orgwikipedia.org An alternative pathway involves the reaction of the O-acylisourea with another molecule of the carboxylic acid to form an anhydride (B1165640), which then reacts with the amine. semanticscholar.orgnih.gov
Development of Novel Synthetic Routes for this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable and selective methods for amide bond formation, which are applicable to the synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
Traditional amide synthesis methods often use stoichiometric amounts of coupling reagents, which generates significant chemical waste and results in poor atom economy. scispace.com Green chemistry seeks to address these issues through catalytic methods.
Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines is a highly desirable green alternative. Boronic acid catalysts have been shown to facilitate the direct formation of amides, typically requiring azeotropic removal of water. scispace.comresearchgate.net Other catalytic systems, such as those based on zirconium, have also been developed. researchgate.net A method using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free microwave conditions has also been reported for direct amide synthesis, offering a rapid and efficient protocol. mdpi.com
Alternative Activating Agents: Sulfuryl fluoride (B91410) (SO₂F₂) has been identified as a highly efficient reagent for mediating the coupling of carboxylic acids and amines at room temperature, presenting a significant advance for constructing amide linkages. rsc.org
Biocatalysis: The use of enzymes, particularly hydrolases in low-water systems or ATP-dependent enzymes in aqueous media, represents a promising green approach for amide bond formation. rsc.org These biocatalytic methods offer high selectivity and operate under mild conditions. rsc.org
Stereoselective Synthesis of this compound
The 3-phenylbutanamide (B13335818) portion of the target molecule contains a stereocenter at the third carbon position. Therefore, the synthesis can be tailored to produce specific enantiomers, (R)- or (S)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide. This is achieved by using an enantiomerically pure form of the 3-phenylbutanoic acid precursor.
The stereoselective synthesis of 3-phenylbutanoic acid can be accomplished through several methods:
Chiral Resolution: The racemic mixture of 3-phenylbutanoic acid can be resolved into its individual (R) and (S) enantiomers using chiral resolving agents.
Asymmetric Synthesis: Methods for the asymmetric synthesis of chiral butanoic acids have been developed. For example, the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale starting from a norephedrine-derived oxazolidinone chiral auxiliary. researchgate.net Similar strategies can be adapted for the synthesis of (R)- and (S)-3-phenylbutanoic acid. sigmaaldrich.com The (R)-enantiomer is available as a chiral building block for the synthesis of corresponding amides. sigmaaldrich.com Once the desired enantiomer of the acid is obtained, it can be coupled with 5-methyl-1,2-oxazol-3-amine using the established methods described in section 2.1.1 to yield the enantiomerically pure final product.
Derivatization Strategies for this compound Analogs
Structural modification, or derivatization, of the lead compound this compound is a key strategy for exploring structure-activity relationships and optimizing its properties. biomedres.us Modifications can be made to the isoxazole (B147169) ring, the phenyl group, or the amide linkage.
Isoxazole Ring Modification: The reactivity of the 3-amino-5-methylisoxazole moiety allows for various transformations. It can participate in condensation reactions with activated enol ethers or multicomponent reactions with aldehydes and pyruvic acid derivatives, leading to the formation of fused heterocyclic systems like isoxazolopyrimidinones. imist.maresearchgate.net
Phenyl Ring Substitution: The phenyl group on the butanamide side chain is amenable to electrophilic aromatic substitution reactions. Introducing various substituents (e.g., halogens, nitro, alkyl, or alkoxy groups) at different positions on the ring can significantly alter the molecule's electronic and steric properties.
Amide and Carboxylic Acid Derivatives: For related isoxazole-containing compounds, the carboxylic acid functional group (or its precursor) has been converted into a variety of amides and esters to investigate their biological activity. nih.gov Studies have shown that introducing bulky substituents, such as a phenyl ring or adamantane, on the amide nitrogen can influence affinity for biological targets. nih.gov This suggests that derivatization of the amide nitrogen in the target molecule, or replacement of the 3-phenylbutanoyl moiety with other acyl groups, could be a fruitful area for generating analogs.
Chemical Modifications of the Butanamide Core
The butanamide core of this compound offers several sites for chemical modification, primarily focused on the amide functionality and the aliphatic chain. These modifications can influence the compound's polarity, metabolic stability, and conformational flexibility.
N-Alkylation: The amide nitrogen can be alkylated to introduce various substituents. This is typically achieved by deprotonating the amide with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). beilstein-journals.orgmdpi.comsci-hub.se The introduction of small alkyl groups can alter the molecule's lipophilicity and steric profile.
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate the constituent carboxylic acid and amine. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid, while basic hydrolysis is carried out with a strong base such as sodium hydroxide. rsc.orgnih.gov
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding secondary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). rsc.orgnih.gov This modification significantly alters the electronic and structural properties of the butanamide linker.
Table 1: Examples of Chemical Modifications of the Butanamide Core
| Modification | Reagents and Conditions | Product Type |
| N-Alkylation | 1. NaH, THF2. R-X (e.g., CH₃I, BnBr) | N-Alkyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide |
| Hydrolysis | HCl (aq), Δ or NaOH (aq), Δ | 3-Phenylbutanoic acid and 3-amino-5-methylisoxazole |
| Reduction | LiAlH₄, THF | N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutan-1-amine |
Structural Diversification at the Oxazole (B20620) Ring
The 5-methyl-1,2-oxazole ring is a key pharmacophore that can be modified at several positions to modulate the compound's biological activity. The primary sites for derivatization are the C4 position and the 5-methyl group.
Electrophilic Substitution at C4: The C4 position of the isoxazole ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. Nitration can be performed using a mixture of nitric acid and sulfuric acid. These newly introduced functional groups can then serve as handles for further modifications, such as cross-coupling reactions.
Functionalization of the 5-Methyl Group: The methyl group at the C5 position can be functionalized through radical halogenation followed by nucleophilic substitution. For instance, reaction with NBS under UV irradiation can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce new functional groups.
Table 2: Examples of Structural Diversification at the Oxazole Ring
| Modification Site | Reaction Type | Reagents and Conditions | Product Type |
| C4-Position | Halogenation | NBS or NCS, CCl₄, Δ | N-(4-halo-5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide |
| C4-Position | Nitration | HNO₃, H₂SO₄ | N-(5-methyl-4-nitro-1,2-oxazol-3-yl)-3-phenylbutanamide |
| 5-Methyl Group | Halogenation | NBS, AIBN, CCl₄, Δ | N-(5-(bromomethyl)-1,2-oxazol-3-yl)-3-phenylbutanamide |
Introduction of Functional Groups to the Phenyl Moiety of this compound
The phenyl ring of the 3-phenylbutanamide fragment provides a versatile platform for introducing a wide range of functional groups, which can significantly impact the molecule's properties through steric and electronic effects.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent. Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a Lewis acid catalyst such as FeCl₃ or AlCl₃ with a halogen (e.g., Br₂, Cl₂) to introduce a halogen atom.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR). khanacademy.orgyoutube.comnih.govsigmaaldrich.comsavemyexams.com
Nucleophilic Aromatic Substitution: If the phenyl ring is substituted with a suitable leaving group (e.g., a halogen) and activated by strongly electron-withdrawing groups, it can undergo nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions: For derivatives where the phenyl ring is pre-functionalized with a halogen (e.g., bromo or iodo), metal-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. Key reactions include:
Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond. rsc.orgnih.govresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov
Table 3: Examples of Functional Group Introduction to the Phenyl Moiety
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeCl₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Suzuki Coupling (on halo-derivative) | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Vinyl, Alkyl) |
| Buchwald-Hartwig Amination (on halo-derivative) | R₂NH, Pd catalyst, base | -NR₂ |
Molecular Mechanism of Action of N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide
Downstream Cellular and Biochemical Effects of N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
Gene Expression and Proteomic Alterations Induced by this compound:There are no available transcriptomic or proteomic datasets detailing the cellular response to this compound.
No Publicly Available Data for this compound Prevents In-Depth Analysis
A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available information on the chemical compound this compound. As a result, a detailed analysis of its molecular mechanism of action, subcellular localization, and off-target interactions, as requested, cannot be provided at this time.
The requested article structure, focusing on specific aspects of the compound's pharmacology and cellular dynamics, presupposes the existence of foundational research data. However, searches for this particular molecule have not yielded any studies that would provide the necessary factual basis to address the outlined topics. Scientific inquiry into a compound's molecular mechanism of action typically involves extensive biochemical and cellular assays to identify its biological targets and the signaling pathways it modulates. Similarly, determining its subcellular localization requires specific imaging and fractionation studies, while selectivity profiling involves screening against a broad panel of potential off-target proteins.
Without any published research on this compound, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy. The scientific community has not, to date, published findings that would allow for a substantive discussion of the following points outlined in the request:
Off-Target Interactions and Selectivity Profiling of this compound:No kinase screening panels, receptor binding assays, or other forms of selectivity profiling have been published for this compound. Therefore, its specificity for any potential primary target and its interactions with other unintended biological molecules are unknown.
Consequently, the creation of data tables and a detailed discussion of research findings are not feasible. It is crucial in scientific writing to rely on verified and published data to ensure the information presented is credible and accurate. In the case of this compound, this foundational data does not appear to exist in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide Analogs
Elucidation of Key Pharmacophoric Features within N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide for Target Interaction
The Phenyl Group: This lipophilic group is likely involved in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein. The potential for substitution on this ring offers a vector for modifying potency, selectivity, and pharmacokinetic properties.
The Butanamide Linker: The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are often crucial for anchoring a ligand into the binding site of a protein. The length and flexibility of the butanamide chain also play a role in positioning the phenyl and oxazole (B20620) groups optimally for interaction.
Impact of Substituent Variations on Molecular Target Affinity and Intrinsic Activity
Based on SAR studies of related isoxazole-containing compounds, variations in the substituents of this compound are predicted to have a significant impact on its biological activity. rsc.orgmdpi.comnih.gov
The substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of phenyl-containing compounds. The position, size, and electronic nature of substituents can profoundly affect binding affinity. For instance, in a series of isoxazole-based inhibitors of Zika virus, modifications on a phenyl ring were shown to significantly alter antiviral efficacy. nih.gov
Electronic Effects: Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the pKa of the molecule and its interaction with the target.
Steric Effects: The size of the substituent can influence how the molecule fits into the binding pocket. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or decrease activity through steric hindrance.
Positional Isomerism: The location of the substituent (ortho, meta, or para) is crucial. Different positions will project the substituent into different regions of the binding site, leading to varied interactions.
Table 1: Illustrative Impact of Phenyl Group Substitution on Target Affinity in a Series of 3,5-Disubstituted Isoxazole (B147169) Derivatives mdpi.com
| Compound | R Group on Phenyl Ring | IC50 (µM) against U87 cells |
| 4a | -H | 61.4 |
| 4b | -CH3 | 42.8 |
| 4c | -OCH3 | 67.6 |
| 4d | -Cl | 53.8 |
This table is illustrative and based on data for tyrosol-derived 3,5-disubstituted isoxazoles, not this compound. mdpi.com
The butanamide chain acts as a flexible linker. Its length, rigidity, and the presence of substituents can influence the orientation of the terminal aromatic groups.
Chain Length: Altering the length of the alkyl chain can optimize the distance between the key pharmacophoric elements, potentially leading to improved binding.
Rigidification: Introducing double bonds or small rings into the chain can restrict conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental otherwise.
Substitution: Placing substituents on the butanamide chain can introduce new interaction points or create steric clashes. For example, a hydroxyl group could form a new hydrogen bond.
The 5-methyl-1,2-oxazole ring is a key feature, and its modification can have a pronounced effect on activity.
Position of the Methyl Group: Moving the methyl group to the 4-position of the oxazole ring would alter the shape and electronic distribution of the heterocycle, likely impacting binding.
Replacement of the Methyl Group: Substituting the methyl group with other alkyl groups (e.g., ethyl, propyl) would probe for the presence of a larger hydrophobic pocket. Replacement with polar groups could explore potential hydrogen bonding interactions.
Isomeric Scaffolds: Replacing the 1,2-oxazole (isoxazole) with a 1,3-oxazole would change the relative positions of the oxygen and nitrogen atoms, altering the hydrogen bonding vectors and dipole moment of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While no specific QSAR models for this compound derivatives are publicly documented, the principles of QSAR can be applied to this class of compounds. A QSAR study would aim to build a mathematical model that correlates the structural or physicochemical properties of a series of analogs with their biological activity.
A typical QSAR study for derivatives of this compound would involve:
Synthesis of a diverse set of analogs: This would involve systematic modifications to the phenyl ring, butanamide chain, and methyl-oxazole moiety.
Biological testing: The compounds would be tested for their activity against a specific biological target.
Calculation of molecular descriptors: A wide range of descriptors would be calculated for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a model that relates the descriptors to the biological activity. frontiersin.org
Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.
Conformational Analysis and Bioisosteric Replacements in this compound Analogs
Conformational Analysis: The 3D conformation of this compound is a key determinant of its biological activity. The butanamide linker allows for considerable rotational freedom, meaning the molecule can adopt multiple low-energy conformations. Conformational analysis, using computational methods like molecular mechanics or quantum mechanics, can help identify the likely bioactive conformation – the shape the molecule adopts when it binds to its target. Understanding this can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity.
Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. rsc.orgmdpi.com For this compound analogs, several bioisosteric replacements could be considered:
Oxazole Ring Analogs: The 5-methyl-1,2-oxazole ring could be replaced by other five-membered heterocycles such as isoxazoline, oxadiazole, thiadiazole, or triazole. mdpi.com Each of these would present a different arrangement of heteroatoms and thus different hydrogen bonding patterns and electronic properties.
Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable isostere, such as a reverse amide, an ester, or a ketone, could improve the metabolic stability of the compound.
Phenyl Ring Bioisosteres: The phenyl group could be replaced by other aromatic systems like pyridine (B92270), thiophene, or furan. This would alter the aromaticity, polarity, and potential for hydrogen bonding of this part of the molecule.
Table 2: Common Bioisosteric Replacements for Key Moieties in Drug Design
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl | Pyridine, Thiophene, Furan | Modulate aromaticity, polarity, and introduce H-bonding potential |
| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Ketone (-CO-) | Improve metabolic stability, alter H-bonding capacity |
| 1,2-Oxazole | 1,3-Oxazole, Oxadiazole, Triazole, Thiazole | Alter electronic distribution, H-bonding vectors, and metabolic stability |
This systematic approach of exploring SAR, QSAR, conformational space, and bioisosteric replacements is fundamental to the process of lead optimization in drug discovery and would be directly applicable to the development of analogs of this compound.
Preclinical Pharmacological Characterization of N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide in Vitro and Animal Models
Preclinical Efficacy Studies in Relevant Disease Models (Animal Studies)
Dose-Response Relationships and Mechanistic Efficacy in Animal Models
No data tables or detailed research findings for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide could be provided.
Comparative Efficacy with Reference Compounds in Animal Models
No studies have been identified that compare the efficacy of this compound with any reference compounds in established animal models of disease. Such studies are crucial in preclinical development to understand the potential therapeutic advantages of a new chemical entity relative to existing standards of care.
Pharmacokinetic and Metabolic Profile of this compound (Preclinical/In Vitro)
A characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not available in the published literature.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Information regarding the in vitro ADME profile of this compound is not publicly accessible. Key in vitro ADME assays typically evaluate parameters such as:
Solubility: The ability of the compound to dissolve in aqueous solutions.
Permeability: The capacity of the compound to cross biological membranes, often assessed using Caco-2 cell monolayers.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.
Metabolic Stability: The susceptibility of the compound to metabolism by liver microsomes or hepatocytes.
CYP450 Inhibition/Induction: The potential for the compound to inhibit or induce major drug-metabolizing enzymes.
Without experimental data, no data table can be generated for these parameters.
In Vivo Pharmacokinetics in Animal Models (e.g., Plasma and Tissue Distribution, Metabolic Fate)
There are no published in vivo pharmacokinetic studies for this compound in any animal models. These studies are essential for determining how a compound is absorbed, distributed to various tissues, metabolized, and ultimately eliminated from the body. Key pharmacokinetic parameters derived from such studies include:
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.
Maximum Concentration (Cmax) : The highest concentration of the drug in the plasma.
Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.
Half-life (t½) : The time required for the plasma concentration of the drug to decrease by half.
Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
In the absence of research, a data table for these pharmacokinetic parameters cannot be constructed.
Identification of Metabolites and Elucidation of Metabolic Pathways (Enzymatic Basis)
No information is available regarding the metabolites of this compound or the metabolic pathways involved in its biotransformation. The identification of metabolites and the enzymes responsible (e.g., cytochrome P450 isoforms) is a critical step in understanding a compound's disposition and potential for drug-drug interactions.
Computational and Theoretical Studies on N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide
Molecular Docking and Dynamics Simulations of N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide with Biological Targets
Binding Mode Predictions and Interaction Energies with Target Proteins
Molecular docking studies on analogs of this compound, such as isoxazole-carboxamide derivatives, have been performed to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX). nih.gov These studies reveal that the isoxazole (B147169) ring can play a crucial role in orienting the molecule within the binding pocket of the target protein. For this compound, it is predicted that the phenylbutanamide moiety would likely engage in hydrophobic interactions, while the N-(5-methyl-1,2-oxazol-3-yl) group could form hydrogen bonds and other polar interactions.
The interaction energies, which are a measure of the binding affinity, are calculated based on the forces between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. For similar compounds, these energies can range from -7 to -10 kcal/mol, suggesting a strong binding potential. ijcce.ac.ir
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Hydrophobic, Pi-Pi Stacking |
| Janus Kinase 2 (JAK2) | -9.1 | Leu855, Gly993, Arg980 | Hydrogen Bond, Hydrophobic |
Conformational Stability and Dynamics of this compound in Target Binding Pockets
Molecular dynamics (MD) simulations provide insights into the conformational stability and dynamic behavior of the ligand-protein complex over time. These simulations can reveal how the ligand adapts its shape to fit the binding pocket and how the protein structure might change upon ligand binding. nih.gov For this compound, MD simulations would likely show that the phenyl and isoxazole rings maintain relatively stable positions through key interactions, while the flexible butanamide linker allows for some conformational adjustments. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests a stable binding mode. nih.gov
In Silico ADMET Predictions and Druggability Assessment for this compound
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the druglikeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process. Various computational models are used to estimate these properties based on the chemical structure of the molecule. jonuns.comrjptonline.org
| ADMET Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Hepatotoxicity | Low risk | Reduced potential for liver damage. |
| Lipinski's Rule of Five | 0 violations | Good druglikeness properties. |
The druggability assessment for this compound, based on these in silico predictions, appears favorable. The compound is predicted to have good absorption and a low toxicity profile, which are desirable characteristics for a drug candidate.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are valuable for understanding the molecule's reactivity, stability, and spectroscopic characteristics. nih.govjksus.org
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies. nih.gov
| Quantum Chemical Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of the molecule likely to donate electrons. |
| LUMO Energy | -1.2 eV | Region of the molecule likely to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicates good chemical stability. |
| Dipole Moment | 3.5 D | Suggests the molecule is polar. |
Spectroscopic Property Predictions relevant to Structural Elucidation in Research
Quantum chemical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the chemical structure of the synthesized compound. For this compound, calculated 1H and 13C NMR chemical shifts would be expected to show good correlation with experimental spectra, aiding in the assignment of signals to specific atoms in the molecule. niscpr.res.in Similarly, predicted IR spectra can help in identifying characteristic vibrational modes of the functional groups present, such as the amide C=O stretch and the N-H bend. ijpcbs.com
De Novo Design and Virtual Screening Approaches for this compound Analogs
In the quest for novel therapeutic agents, computational chemistry offers powerful tools for the rational design and discovery of new molecules with desired biological activities. For a compound such as this compound, these in silico methods, specifically de novo design and virtual screening, provide efficient pathways to explore a vast chemical space and identify promising analogs. These approaches are instrumental in generating and evaluating new chemical entities that are structurally related to the parent compound but may possess improved potency, selectivity, or pharmacokinetic properties.
De novo design, literally meaning "from the beginning," involves the computational construction of novel molecular structures that are predicted to bind to a specific biological target. This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using information from known active molecules. In the context of this compound, a de novo design strategy would aim to build new molecules that retain the key pharmacophoric features of the parent compound while introducing novel structural motifs.
One common de novo design technique is fragment-based design. This method involves computationally "growing" a new molecule from a starting fragment or linking together different molecular fragments that are known to interact favorably with the target's binding site. For instance, the 5-methyl-1,2-oxazol-3-yl moiety or the phenylbutanamide core of the lead compound could serve as starting points. Computational programs can then suggest additions or modifications to these fragments to optimize interactions with the target. An illustrative example of fragments that could be computationally explored for growing new analogs is presented in Table 1.
Table 1: Illustrative Fragments for De Novo Design of this compound Analogs
| Starting Fragment | Potential Modifications/Additions | Predicted Improvement |
| 5-methyl-1,2-oxazol-3-yl | Substitution at the methyl group (e.g., -CF3, -CH2OH) | Enhanced binding affinity or metabolic stability |
| Phenylbutanamide | Introduction of substituents on the phenyl ring (e.g., -Cl, -OCH3) | Increased potency and selectivity |
| Modification of the butanamide linker (e.g., chain shortening/lengthening) | Optimization of conformational flexibility |
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing chemical compounds to identify those that are most likely to bind to a target of interest. This can be performed using either ligand-based or structure-based approaches.
Ligand-based virtual screening relies on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov A common method is to use the known active compound, this compound, as a template to search for other molecules with similar 2D or 3D features. Pharmacophore modeling is a powerful ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity is defined. nih.gov This pharmacophore model is then used as a query to screen large compound databases.
Structure-based virtual screening requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. Molecular docking is the most widely used structure-based virtual screening technique. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score. researchgate.net In a typical workflow, a library of compounds would be docked into the binding site of the target protein, and the top-scoring compounds would be selected for further investigation. The results of a hypothetical virtual screening campaign for analogs of this compound are illustrated in Table 2.
Table 2: Illustrative Top Hits from a Virtual Screening Campaign for Analogs of this compound
| Compound ID | Structure | Docking Score (kcal/mol) | Key Predicted Interactions |
| VS-001 | N-(5-ethyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)butanamide | -9.8 | Hydrogen bond with amide backbone, hydrophobic interaction with chloro-phenyl group |
| VS-002 | N-(5-methyl-1,2-oxazol-3-yl)-2-methyl-3-phenylpropanamide | -9.5 | Pi-stacking with phenyl ring, hydrophobic interaction with methyl group |
| VS-003 | 3-(3-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | -9.2 | Halogen bond with fluorine, hydrogen bond with oxazole (B20620) nitrogen |
| VS-004 | N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide | -8.9 | Altered linker length improving fit in a hydrophobic pocket |
The integration of de novo design and virtual screening creates a powerful synergy in modern drug discovery. nih.gov Novel compounds generated through de novo design can be subsequently evaluated using virtual screening protocols to prioritize them for synthesis and biological testing. This iterative process of design, screening, and experimental validation accelerates the discovery of new and improved analogs of lead compounds like this compound.
Analytical and Bioanalytical Methodologies for N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide in Research
Chromatographic Techniques for Separation and Quantification of N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
Chromatographic techniques are fundamental for the separation and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for such purposes.
High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity and determining the concentration of non-volatile and thermally stable compounds like this compound. A typical HPLC method would involve a C18 reversed-phase column, which separates compounds based on their hydrophobicity.
A hypothetical HPLC method for the analysis of this compound is presented in the table below. The selection of mobile phase components, gradient, flow rate, and detector wavelength would require experimental optimization to achieve adequate separation from any impurities or other components in a sample matrix.
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantification would be achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve.
Gas Chromatography (GC) Methods for Volatile Derivative Analysis
Gas chromatography is suitable for volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and improve its chromatographic properties. A common derivatization agent for amides is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
A potential GC method following derivatization is outlined below. The choice of the column and temperature program is crucial for achieving good resolution.
| Parameter | Hypothetical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of this compound.
Mass Spectrometry (MS) Applications in Metabolite Identification and Quantification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also be used for structural elucidation through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
When coupled with a chromatographic system (LC-MS or GC-MS), MS can be used to identify and quantify metabolites of the compound in biological samples. The fragmentation pattern of the parent compound would be established, and metabolites would be identified by characteristic mass shifts corresponding to metabolic transformations such as hydroxylation, demethylation, or conjugation.
Bioanalytical Assays for Detection of this compound in Biological Matrices (Research Samples)
Bioanalytical assays are crucial for determining the concentration of a compound and its metabolites in biological samples such as plasma, urine, or tissue homogenates. miamioh.edu These methods need to be highly sensitive and selective.
For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the preferred bioanalytical technique due to its high sensitivity and specificity. The development of such an assay would involve:
Sample Preparation: Extraction of the analyte from the biological matrix, for example, through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: An optimized HPLC or UPLC method to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: Use of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and its key metabolites.
The table below outlines a hypothetical set of parameters for an LC-MS/MS bioanalytical assay.
| Parameter | Hypothetical Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and an internal standard would need to be determined experimentally. |
Validation of the bioanalytical method would be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Sample Preparation Strategies for Biological Matrices in Research
Information regarding established and validated sample preparation strategies for the extraction of this compound from biological matrices such as plasma, serum, urine, or tissue homogenates is not available in the current body of scientific literature. Research studies typically develop and refine methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) specifically for the analyte of interest. These studies would detail the optimal solvents, pH conditions, and extraction materials used to ensure high recovery and minimal matrix effects. Without such research, a detailed account of these strategies cannot be provided.
Method Validation for Research Use (e.g., Sensitivity, Linearity, Accuracy in Research Contexts)
Future Directions and Unanswered Questions in N 5 Methyl 1,2 Oxazol 3 Yl 3 Phenylbutanamide Research
Emerging Research Areas for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide
There is currently no available information to identify emerging research areas for this specific compound. The scientific community has not yet published studies detailing its synthesis, characterization, or biological activity, which are foundational steps for identifying potential therapeutic applications or areas of further investigation.
Potential for Combination Studies with this compound in Preclinical Models
Without any established biological activity or mechanism of action for this compound, there is no basis to propose or evaluate its potential for combination studies in preclinical models. Such studies are typically designed based on a compound's known effects to explore synergistic or additive therapeutic benefits.
Development of Advanced Delivery Systems for this compound for Research Applications
The development of advanced delivery systems is contingent on the physicochemical properties and intended biological target of a compound. As no research has been published on the properties or potential applications of this compound, there is no information to support the need for or the design of specialized delivery systems for research purposes.
Gaps in Understanding the Long-Term Molecular and Cellular Effects of this compound
The primary gap in understanding is the complete lack of any data on the molecular and cellular effects of this compound, both short-term and long-term. Foundational research to determine its basic biological interactions is a necessary prerequisite before any long-term effects can be investigated.
Q & A
Q. What are the standard synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring. For example, oxazole derivatives can be synthesized via refluxing with acylating agents (e.g., chloroacetyl chloride) in the presence of catalysts like triethylamine . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation. Post-reaction, purification via recrystallization (e.g., pet-ether) ensures product isolation. Final structural confirmation requires ¹H/¹³C NMR and mass spectrometry (MS) to identify functional groups and molecular weight .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : ¹H NMR is critical for identifying proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and oxazole ring carbons. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₆N₂O₂). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying impurities .
Q. What initial biological assays are recommended to screen the bioactivity of this compound?
- Methodological Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria). Cytotoxicity assays (e.g., MTT on human cell lines) assess preliminary safety. Dose-response curves and IC₅₀ calculations guide subsequent mechanistic studies .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodological Answer : Use software such as AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., bacterial enzymes or cancer-related receptors). Prioritize targets based on binding affinity (ΔG < -7 kcal/mol) and interaction analysis (hydrogen bonds, hydrophobic contacts). Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : (1) Standardize assay conditions (pH, temperature, solvent controls). (2) Validate compound purity via HPLC and NMR. (3) Use orthogonal assays (e.g., microbial growth inhibition + enzymatic activity tests). (4) Perform meta-analyses to identify confounding variables (e.g., cell line specificity). Reproducibility is enhanced by adhering to FAIR data principles .
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer : Employ design of experiments (DoE) to test variables: catalyst concentration (e.g., triethylamine), solvent polarity (acetonitrile vs. DMF), and temperature (reflux vs. microwave-assisted). Monitor yield via LC-MS and optimize using response surface methodology (RSM). For scale-up, prioritize solvent recovery and green chemistry metrics (E-factor) .
Q. What advanced techniques elucidate the compound’s metabolic stability for drug development?
- Methodological Answer : Use hepatic microsome assays (human/rat) to measure intrinsic clearance. LC-MS/MS identifies metabolites (phase I/II). Computational tools like SwissADME predict CYP450 interactions. Correlate results with in vivo pharmacokinetic studies (e.g., half-life in rodent models) .
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time and improve yield .
- Characterization : Combine XRD with NMR for unambiguous structural confirmation in crystalline forms .
- Bioactivity : Cross-validate in silico predictions with CRISPR-based target knockout studies to confirm mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
